REACTION_CXSMILES
|
C([NH:8][C:9]1[C:10]2[CH:11]=[CH:12][C:13]([CH3:19])=[N:14][C:15]=2[CH:16]=[CH:17][N:18]=1)C1C=CC=CC=1.[OH-].[Na+]>S(=O)(=O)(O)O.O>[CH3:19][C:13]1[CH:12]=[CH:11][C:10]2[C:9]([NH2:8])=[N:18][CH:17]=[CH:16][C:15]=2[N:14]=1 |f:1.2|
|
Name
|
N-Benzyl-2-methyl-1,6-naphthyridin-5-amine
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC=1C=2C=CC(=NC2C=CN1)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid was triturated in ethanol (30 mL×2)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2C=CN=C(C2C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 485 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |